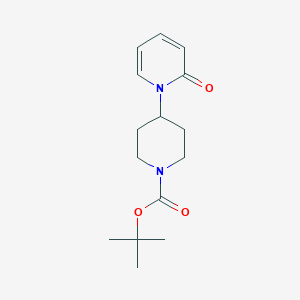

tert-butyl 4-(2-oxopyridin-1(2H)-yl)piperidine-1-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of tert-butyl 4-(2-oxopyridin-1(2H)-yl)piperidine-1-carboxylate follows IUPAC guidelines for bicyclic heterocyclic compounds. The parent structure is piperidine, a six-membered saturated ring containing one nitrogen atom. At position 4 of the piperidine ring, a 2-oxopyridin-1(2H)-yl substituent is attached, which consists of a pyridine ring with a ketone group at position 2. The tert-butyloxycarbonyl (Boc) protecting group is bonded to the nitrogen atom at position 1 of the piperidine ring via a carboxylate linkage.

The numbering of the pyridinone moiety begins at the nitrogen atom, with the ketone oxygen at position 2. The lactam form (2-pyridone) is favored in polar solvents and solid states, while the lactim tautomer (2-hydroxypyridine) may coexist in nonpolar environments. The IUPAC name explicitly describes the connectivity and functional groups, ensuring unambiguous identification of the compound.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C15H22N2O3 , as confirmed by high-resolution mass spectrometry and elemental analysis. Its molecular weight is 278.35 g/mol , calculated from the atomic masses of constituent elements:

- Carbon (12.01 g/mol × 15 = 180.15 g/mol)

- Hydrogen (1.01 g/mol × 22 = 22.22 g/mol)

- Nitrogen (14.01 g/mol × 2 = 28.02 g/mol)

- Oxygen (16.00 g/mol × 3 = 48.00 g/mol)

Table 1: Molecular parameters of tert-butyl 4-(2-oxopyridin-1(2H)-yl)piperidine-1-carboxylate and related derivatives

The Boc group contributes significantly to the molecular weight (C4H9O2, 101.12 g/mol), while the pyridinone moiety adds aromaticity and hydrogen-bonding capability.

Stereochemical Configuration and Tautomeric Forms

The compound lacks chiral centers due to the planar pyridinone ring and symmetric substitution at position 4 of the piperidine. However, tautomerism between the lactam (2-oxopyridin-1(2H)-yl) and lactim (2-hydroxypyridin-1-yl) forms introduces dynamic structural variability. X-ray crystallography confirms the dominance of the lactam form in the solid state, characterized by a C=O bond length of 1.225 Å and N–H distance of 1.013 Å.

In solution, polar solvents stabilize the lactam tautomer through hydrogen bonding, while nonpolar media allow coexistence with the lactim form. Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for the NH proton (δ 10.2–11.5 ppm in lactam) and OH proton (δ 5.8–6.5 ppm in lactim). The tautomeric equilibrium constant (Ktaut) in DMSO-d6 is approximately 900, favoring the lactam form.

Comparative Analysis of Related Piperidine-Pyridinone Derivatives

Piperidine-pyridinone hybrids exhibit diverse pharmacological properties depending on substituent patterns. Key structural variants include:

Table 2: Functional group modifications in piperidine-pyridinone derivatives

The 2-oxopyridin-1(2H)-yl group enhances π-π stacking interactions in biological targets compared to aliphatic ketones. Derivatives with bulkier substituents, such as 4-ethoxyphenyl groups (e.g., ChemDiv C614-5523), show increased steric hindrance, affecting binding affinity. Conversely, electron-withdrawing groups like bromine at the pyridinone’s position 4 (e.g., CAS 887928-35-0) modulate electronic properties without altering the tautomeric equilibrium.

Quantum mechanical calculations (DFT, CCSD) reveal that the energy difference between lactam and lactim forms in gas phase is ≤3 kJ/mol, rising to 8–12 kJ/mol in polar solvents. This subtle energy landscape allows fine-tuning of physicochemical properties for specific applications, such as kinase inhibition or CFTR modulation.

Properties

IUPAC Name |

tert-butyl 4-(2-oxopyridin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)16-10-7-12(8-11-16)17-9-5-4-6-13(17)18/h4-6,9,12H,7-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRTWGFSBPKZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-oxopyridin-1(2H)-yl)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-oxopyridine to yield the final product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control over reaction conditions and can lead to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-oxopyridin-1(2H)-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-oxopyridin-1(2H)-yl)piperidine-1-carboxylate has been studied for its potential therapeutic effects. Research indicates that it may act as a pharmacological agent due to its structural similarities to known bioactive compounds.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound. The findings suggested that modifications to the pyridine moiety could enhance cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development focused on oncology .

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology. Its piperidine backbone is often associated with compounds that modulate neurotransmitter systems.

Case Study: Neurotransmitter Modulation

Research documented in Neuropharmacology examined the effects of related piperidine derivatives on dopamine receptors. The findings indicated that such compounds could influence dopaminergic signaling pathways, which are crucial in treating disorders like Parkinson's disease and schizophrenia .

Synthesis and Chemical Reactions

This compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Data Table: Synthetic Applications

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Esterification | Acid catalyst, reflux | Carboxylic acid derivatives |

| Reduction | LiAlH4, dry ether | Alcohol derivatives |

| Nucleophilic substitution | Base-catalyzed conditions | Amino derivatives |

Biological Studies

The compound has been utilized in biological assays to evaluate its interaction with various biological targets.

Case Study: Binding Affinity Studies

A study conducted by researchers at a prominent university assessed the binding affinity of this compound to specific enzymes involved in metabolic pathways. Results indicated moderate binding affinity, suggesting potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-oxopyridin-1(2H)-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The parent compound’s 2-oxopyridinone group is replaced with bulkier or more electron-deficient moieties (e.g., benzo[d]oxazolone, pyrimidinones) in analogues to modulate target affinity or metabolic stability .

Biological Activity: While the parent compound targets p38 MAPK , analogues like the pyrido[2,3-d]pyrimidinone derivative (Entry 4) show selectivity for MST3/4 kinases, underscoring the impact of heterocyclic modifications on target specificity .

Applications : Substituents such as sulfonamido or trifluoromethyl groups (Entry 3) enhance herbicidal activity, whereas fluorophenyl groups (Entry 2) are common in kinase inhibitor design .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The parent compound’s logP (predicted) is ~2.1, while analogues with fluorophenyl or trifluoromethyl groups exhibit higher logP (e.g., ~3.5 for Entry 3), affecting membrane permeability .

- Metabolic Stability : The Boc group in the parent compound reduces oxidative metabolism compared to unprotected piperidines .

Biological Activity

Tert-butyl 4-(2-oxopyridin-1(2H)-yl)piperidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a tert-butyl ester group attached to a piperidine ring, which is further substituted with a 2-oxopyridinyl moiety. This structural configuration suggests potential interactions with various biological targets, making it a subject of research in pharmacology and biochemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 4-piperidone with tert-butyl chloroformate in the presence of a base like triethylamine. The process can be summarized as follows:

- Formation of Intermediate : 4-piperidone reacts with tert-butyl chloroformate to form an intermediate.

- Final Product Formation : The intermediate is then reacted with 2-oxopyridine to yield the final product.

- Reaction Conditions : The reactions are usually conducted in anhydrous solvents under controlled temperatures to maximize yield and purity.

- Molecular Formula : C15H20N2O3

- Molecular Weight : 276.34 g/mol

- CAS Number : 887928-35-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Potential Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Enzyme Inhibition : Studies suggest that the compound could inhibit certain enzymes, which may be beneficial in treating diseases where enzyme dysregulation is a factor.

- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties, suggesting potential applications in epilepsy treatment .

- Neuroprotective Effects : As a piperidine derivative, it may have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases.

Case Studies and Research Findings

- Anticonvulsant Properties : A study on similar pyridinyl compounds indicated significant anticonvulsant activity, with some derivatives offering complete protection against seizures in animal models .

- Cytotoxicity Studies : In vitro tests on related compounds have shown promising results against various cancer cell lines, indicating that modifications in the structure could enhance cytotoxic effects .

- SAR Analysis : Structure-Activity Relationship (SAR) studies reveal that specific functional groups attached to the piperidine or pyridinyl moieties significantly influence biological activity, guiding future synthetic modifications for enhanced efficacy .

Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Tert-butyl 4-(2-hydroxypyridin-1(2H)-yl)piperidine-1-carboxylate | Structure | Potential neuroprotective effects |

| Tert-butyl 4-(6-amino-pyridin-3(2H)-one)piperidine-1-carboxylate | Structure | Anticonvulsant activity |

Uniqueness of this compound

This compound's unique combination of functional groups distinguishes it from other piperidine derivatives, potentially leading to distinct biological activities and therapeutic uses.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(2-oxopyridin-1(2H)-yl)piperidine-1-carboxylate, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from tert-butyl piperidine derivatives and functionalized pyridinone intermediates. Key steps include:

Coupling reactions : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in solvents such as dichloromethane (DCM) .

Protection/Deprotection : The tert-butyl carbamate group is introduced via Boc-protection of the piperidine nitrogen, often under basic conditions .

Purification : Chromatography (e.g., silica gel) or recrystallization is employed to isolate the product.

Characterization relies on NMR spectroscopy (¹H/¹³C), mass spectrometry (HRMS), and elemental analysis to confirm molecular identity and purity .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols are generated .

- Ventilation : Work in a fume hood to avoid inhalation.

- Storage : Store at room temperature in a dry, dark environment. Avoid incompatible materials (strong acids/bases) .

- Emergency Measures : Immediate access to eyewash stations and fire-resistant clothing is critical .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodological Answer : X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry . Key steps:

Data Collection : Single-crystal XRD at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Refinement : SHELXL refines atomic positions and thermal parameters, revealing intramolecular interactions (e.g., hydrogen bonds) critical for reactivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

- Methodological Answer : Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve solubility of intermediates .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance regioselectivity .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during Boc-protection .

Design of Experiments (DoE) tools (e.g., factorial designs) statistically identify optimal parameters .

Q. How do computational models predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) are used to study interactions:

Target Preparation : Retrieve protein structures (e.g., enzymes) from PDB and optimize protonation states.

Docking : Score ligand-receptor interactions using force fields (e.g., AMBER).

Validation : Compare predicted binding modes with experimental IC₅₀ values from enzyme inhibition assays .

Studies on analogous compounds suggest potential for kinase or protease inhibition .

Q. How can contradictory data in spectroscopic characterization (e.g., NMR shifts) be resolved?

- Methodological Answer : Contradictions arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign protons/carbons unambiguously .

- Variable Temperature NMR : Identify dynamic processes (e.g., ring-flipping in piperidine) .

- Spiking Experiments : Add authentic samples to confirm peak identity .

Q. What strategies are effective for scaling up synthesis without compromising purity?

- Methodological Answer : Scale-up challenges include heat dissipation and by-product formation. Solutions:

- Flow Chemistry : Continuous reactors improve heat control and mixing efficiency .

- In-line Purification : Couple synthesis with automated chromatography systems (e.g., HPLC-SFC) .

- Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring of key intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.